Product packaging for (2R)-3-cyclopropyl-2-methylpropanal(Cat. No.:)

(2R)-3-cyclopropyl-2-methylpropanal

Cat. No.: B10777019
M. Wt: 112.17 g/mol
InChI Key: NOQCSSAEKDLHCI-ZCFIWIBFSA-N
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Description

(2R)-3-cyclopropyl-2-methylpropanal is a high-value chiral aldehyde serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a cyclopropyl group and a chiral center, which are key motifs for exploring structure-activity relationships in drug discovery. Research Applications & Value: • Medicinal Chemistry: This (R)-enantiomer is a key synthetic intermediate for the development of novel therapeutic agents. Scientific data on its stereoisomer indicates potential as a renin inhibitor , relevant for researching cardiovascular diseases. The cyclopropyl group and chiral methyl substituent can be used to fine-tune the metabolic stability, potency, and selectivity of drug candidates. • Asymmetric Synthesis: As a chiral aldehyde, it is a valuable precursor in stereoselective reactions to construct complex molecules with defined three-dimensional architectures for biological evaluation. Handling & Regulatory: This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B10777019 (2R)-3-cyclopropyl-2-methylpropanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(2R)-3-cyclopropyl-2-methylpropanal

InChI

InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3/t6-/m1/s1

InChI Key

NOQCSSAEKDLHCI-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1CC1)C=O

Canonical SMILES

CC(CC1CC1)C=O

Origin of Product

United States

Asymmetric Synthetic Methodologies for Chiral α Substituted Cyclopropyl Aldehydes

Catalytic Enantioselective Approaches

Catalytic enantioselective methods offer the most elegant and atom-economical routes to chiral molecules. By using a small amount of a chiral catalyst, it is possible to generate large quantities of an enantioenriched product. These approaches can be broadly divided into organocatalysis and transition-metal catalysis, each offering distinct advantages in the synthesis of α-substituted cyclopropyl (B3062369) aldehydes.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. thieme-connect.comnih.gov This field has provided multiple activation modes for aldehydes, enabling their direct and enantioselective α-functionalization. nih.govacs.org The development of organocatalytic methods has been particularly impactful, offering mild reaction conditions and avoiding the use of often toxic and expensive heavy metals. nih.gov

Chiral secondary amines, such as proline and its derivatives, are cornerstone catalysts in organocatalysis. youtube.com Their mode of action involves the condensation with an aldehyde to form a nucleophilic enamine intermediate. nih.govyoutube.com This activation strategy lowers the LUMO of the carbonyl compound, facilitating reactions with various electrophiles. The chirality of the amine catalyst directs the approach of the electrophile, thereby controlling the stereochemistry of the newly formed C-C bond at the α-position.

In the context of synthesizing (2R)-3-cyclopropyl-2-methylpropanal, this methodology would typically involve the reaction of propanal with a cyclopropylmethyl electrophile. The chiral secondary amine catalyst would react with propanal to form a chiral enamine. This enamine would then attack the electrophile, followed by hydrolysis of the resulting iminium ion to release the chiral aldehyde product and regenerate the catalyst. The steric environment created by the chiral catalyst ensures that the addition occurs enantioselectively.

Table 1: Representative Chiral Secondary Amine Catalysts for Aldehyde α-Alkylation

Catalyst Structure Typical Application
(S)-Proline (S)-Proline structure Asymmetric aldol (B89426) and Mannich reactions, α-alkylation
Diphenylprolinol silyl (B83357) ether Diphenylprolinol silyl ether structure Enantioselective conjugate additions and α-functionalizations

This table presents examples of catalyst classes and their general applications in asymmetric aldehyde functionalization.

Chiral phosphoric acids (CPAs) are highly effective Brønsted acid catalysts that operate through hydrogen bonding. nih.govyoutube.com They can activate electrophiles by protonation or hydrogen bonding, bringing them into a well-defined chiral environment. In the synthesis of α-substituted aldehydes, a CPA catalyst can activate an imine or a similar electrophile, facilitating a nucleophilic attack from an enol or enol silane (B1218182) derived from an aldehyde. acs.org

The synthesis of a chiral α-substituted cyclopropyl aldehyde using this method could involve a Mannich-type reaction, where a silyl enol ether of a cyclopropyl methyl ketone reacts with an imine in the presence of a chiral phosphoric acid. acs.org The catalyst would simultaneously activate the imine and organize the transition state via a network of hydrogen bonds, leading to a highly enantioselective C-C bond formation. While direct applications to cyclopropyl aldehydes are specific, the principle has been demonstrated in related systems, including those with cyclopropyl-containing substrates in cycloaddition reactions. acs.org

Table 2: Examples of Chiral Phosphoric Acid (CPA) Catalysts

Catalyst Type Structure Key Feature
BINOL-derived CPA BINOL-derived CPA structure Axially chiral backbone, highly tunable 3,3' substituents
SPINOL-derived CPA SPINOL structure Spirocyclic backbone providing a rigid chiral environment

This table showcases common backbones for chiral phosphoric acid catalysts used in asymmetric synthesis.

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts known for their ability to induce "umpolung," or reversal of polarity, in aldehydes. researchgate.net When an NHC reacts with an aldehyde, it forms a covalent adduct known as the Breslow intermediate, which is an acyl anion equivalent. nih.gov This nucleophilic species can then participate in a variety of reactions, such as additions to Michael acceptors (the Stetter reaction) or other electrophiles. nih.govacs.org

For the synthesis of a chiral α-substituted cyclopropyl aldehyde, an NHC-catalyzed approach could involve the Stetter reaction. In this scenario, an aldehyde could be used to generate the Breslow intermediate, which would then add to a vinyl cyclopropane (B1198618) or a similar cyclopropyl-containing Michael acceptor. Alternatively, cyclopropanecarboxaldehyde (B31225) could be the aldehyde component, adding to a suitable Michael acceptor. The use of a chiral NHC ensures that the reaction proceeds with high enantioselectivity, affording the desired chiral 1,4-dicarbonyl product, which can then be further transformed if necessary. nih.govacs.org

Table 3: Common N-Heterocyclic Carbene (NHC) Precatalysts

Precatalyst Type General Structure Features
Imidazolium salt Imidazolium salt structure Common and readily accessible NHC precursors.
Thiazolium salt Thiazolium salt structure Historically significant; used in benzoin (B196080) condensation.

This table illustrates the precursor salts from which N-Heterocyclic Carbene catalysts are generated.

Transition-metal catalysis is a dominant force in modern synthetic chemistry, providing powerful methods for enantioselective bond formation. mdpi.comnih.gov These catalysts can operate through various mechanisms, often involving the formation of metal-enolate intermediates or activation of substrates through coordination. mdpi.com The combination of a transition metal with a chiral ligand is the key to achieving high levels of stereocontrol. acs.orgthieme-connect.com

Copper catalysis has become a versatile tool for asymmetric C-C bond formation. rsc.org In the context of aldehyde synthesis, copper catalysts can be used to generate nucleophilic species that act as chiral hydroxycarbanion equivalents. This is often achieved through the reaction of a copper catalyst with a silyl enol ether or a related pronucleophile. The resulting copper-enolate is a soft nucleophile that can participate in various enantioselective additions.

A potential copper-catalyzed route to this compound could involve the asymmetric conjugate addition of an organometallic reagent (e.g., a cyclopropylmethyl Grignard or organozinc reagent) to an α,β-unsaturated aldehyde in the presence of a chiral copper-ligand complex. Alternatively, a copper-catalyzed allylic substitution could be envisioned. rsc.org More directly related to the subsection title, a copper-hydride catalyzed reductive aldol reaction could couple a cyclopropyl-containing aldehyde with a ketone or another aldehyde, where the copper complex controls the stereoselectivity of the C-C bond formation. Recent advances have also described copper-catalyzed carbonylative hydroallylation reactions to produce chiral α,β-unsaturated ketones, showcasing copper's utility in forming chiral carbonyl compounds. nih.gov

Table 4: Representative Copper-Ligand Systems in Asymmetric Catalysis

Ligand Type Example Structure Typical Reactions
Phosphoramidite (e.g., MonoPhos) MonoPhos structure Conjugate additions, allylic alkylations
DuPhos DuPhos structure Asymmetric hydrogenations
Josiphos Josiphos structure Asymmetric hydrogenations and other transformations wikipedia.org

This table provides examples of chiral ligands commonly used with copper catalysts to induce enantioselectivity.

Transition-Metal Catalyzed Asymmetric Transformations

Palladium-Catalyzed Reactions in Asymmetric Synthesis

Palladium catalysis has emerged as a powerful tool for the asymmetric synthesis of complex chiral molecules. rsc.org In the context of preparing chiral aldehydes, palladium catalysts, often in combination with chiral ligands or co-catalysts, can facilitate a variety of enantioselective transformations. nih.govresearchgate.netresearchgate.netrawdatalibrary.net

One notable strategy involves the use of a chiral aldehyde in conjunction with a palladium complex to induce asymmetry in a reaction. For instance, a catalytic system comprising a chiral aldehyde, a chiral palladium complex, and a Lewis acid like ZnCl₂ has been successfully employed in the asymmetric cascade Heck-alkylation of NH₂-unprotected amino acid esters with N-(2-iodophenyl)allenamides. nih.govrawdatalibrary.net This approach yields optically active α-alkyl tryptophan derivatives with good yields and high enantioselectivities. nih.gov The resulting products can be further transformed into more complex chiral indole (B1671886) structures without loss of enantiopurity. nih.gov

Another innovative approach utilizes a chiral transient directing group in palladium-catalyzed atroposelective C-H vinylation of biaryl aldehydes. acs.org This method allows for the construction of axially chiral biaryls with vinyl substituents in excellent yields and with very high enantioselectivities (up to >99.9% ee) using vinyl silane as the vinyl source. acs.org The synthetic utility of this method is highlighted by the successful gram-scale synthesis and further derivatization of the axially chiral biaryl aldehyde products. acs.org

While direct palladium-catalyzed asymmetric synthesis of this compound is not explicitly detailed in the provided search results, these examples showcase the potential of palladium catalysis in generating chiral aldehydes and related structures with high stereocontrol. The principles of using chiral ligands and transient directing groups could be adapted to develop a specific synthesis for the target compound.

Stereoselective Cyclopropanation and Annulation Reactions for Chiral Cyclopropyl Aldehyde Scaffolds

Stereoselective cyclopropanation and annulation reactions are fundamental strategies for constructing the chiral cyclopropyl aldehyde framework. nih.gov These methods often involve the creation of the cyclopropane ring with simultaneous control of the stereochemistry at the α-position.

Intramolecular α-Cyclopropanation of Olefinic Aldehydes

A significant advancement in this area is the asymmetric intramolecular α-cyclopropanation of olefinic aldehydes. nih.gov This method utilizes an α-iodo aldehyde as a precursor, which, in the presence of a chiral amine catalyst, functions as a donor/acceptor carbene equivalent. nih.gov This formal [2+1] annulation with a tethered double bond leads to the formation of valuable bicyclo[3.1.0]hexane scaffolds with good optical purity. nih.gov The bridgehead formyl group in these products allows for a variety of subsequent transformations. nih.gov

A related radical-based approach involves the intramolecular cyclopropanation of unactivated alkenes using the simple α-methylene group of aldehydes as the C1 source. nih.gov This reaction is cooperatively catalyzed by Cu(I) and a secondary amine, enabling the construction of bicyclo[3.1.0]hexane skeletons. nih.gov Importantly, this method has been extended to an asymmetric transformation, providing access to enantioenriched bicyclo[3.1.0]hexanes bearing two adjacent all-carbon quaternary stereocenters with good to excellent enantioselectivity. nih.gov

Engineered enzymes, specifically myoglobin-based catalysts, have also been developed for the intramolecular cyclopropanation of allyl α-diazoacetate derivatives. rochester.edu This biocatalytic approach provides access to bicyclic cyclopropane-fused γ-lactones in both enantiomeric forms with high stereocontrol. rochester.edu These lactones can be further elaborated to yield a variety of enantiopure trisubstituted cyclopropanes. rochester.edu

Lewis Acid-Catalyzed Cyclopropane-Aldehyde Annulations

Lewis acid-catalyzed annulation reactions between donor-acceptor cyclopropanes and aldehydes provide a powerful method for constructing substituted tetrahydrofurans, which can be seen as masked or derivatized forms of cyclopropyl aldehydes. acs.orgorganic-chemistry.orgcapes.gov.br For instance, the Sc(OTf)₃-catalyzed (3+2)-annulation of donor-acceptor cyclopropanes with aldehydes leads to the formation of highly functionalized cyclopentene (B43876) sulfonamides. acs.org

In a similar vein, the diastereoselective synthesis of pentasubstituted tetrahydrofurans can be achieved through the (3+2)-annulation of quaternary donor site cyclopropanes and aldehydes, catalyzed by Lewis acids such as Sn(OTf)₂, SnCl₄, or Hf(OTf)₄. organic-chemistry.org These reactions proceed in high yields and with excellent diastereomeric ratios. organic-chemistry.org The stereochemical information from enantioenriched cyclopropanes can be transferred to the products, offering a pathway to optically active tetrahydrofurans. organic-chemistry.org

Furthermore, Lewis acid catalysis can be employed in the annulation of geminally disubstituted cyclopropanes with aldehydes, leading to structurally diverse cyclic products like pyranobutyrolactones with excellent diastereoselectivities. acs.org The reaction pathway is proposed to involve the Lewis acid-mediated activation of the cyclopropane, followed by a Prins-type cyclization with the aldehyde. acs.org Annulation reactions of cyclopropane carbaldehydes with aryl hydrazines, catalyzed by Lewis acids, have also been developed to synthesize tetrahydropyridazines. nih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis of Cyclopropyl Aldehydes

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy has been effectively applied to the asymmetric synthesis of chiral cyclopropane carboxaldehydes. rsc.orgrsc.orgresearchgate.netnih.gov

A notable approach involves a three-step sequence of an aldol reaction, a directed cyclopropanation, and a retro-aldol reaction. rsc.orgresearchgate.net In the first step, a chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, is used to control the stereochemistry of an aldol reaction between its boron enolate and an α,β-unsaturated aldehyde, affording a syn-aldol product with high diastereoselectivity. rsc.orgresearchgate.net The newly created β-hydroxyl stereocenter then directs the subsequent cyclopropanation of the alkene functionality, yielding a cyclopropyl-aldol with high diastereoselectivity. rsc.orgresearchgate.net Finally, a retro-aldol cleavage of the lithium alkoxide of the cyclopropyl-aldol removes the chiral auxiliary and the temporary stereocenter, furnishing the desired chiral cyclopropane-carboxaldehyde in high enantiomeric excess (>95% ee). rsc.orgresearchgate.net This methodology has been successfully applied to the asymmetric synthesis of the natural product cascarillic acid. rsc.orgresearchgate.net

The choice of chiral auxiliary is critical for achieving high stereoselectivity. While chiral oxazolidinones have proven effective, other auxiliaries have been explored. unl.pt For example, the use of Seebach's oxazolidine (B1195125) auxiliary in a cyclopropanation reaction with a phosphorus ylide resulted in a separable mixture of diastereomers, allowing for the isolation of both enantiomers in pure form. unl.pt

The following table summarizes the key steps and outcomes of the chiral auxiliary-mediated synthesis of chiral cyclopropane-carboxaldehydes:

StepReagents and ConditionsIntermediate/ProductStereochemical Outcome
Aldol Reaction Boron enolate of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, α,β-unsaturated aldehydesyn-aldol productHigh diastereoselectivity
Cyclopropanation Directed by the β-hydroxyl groupCyclopropyl-aldolHigh diastereoselectivity
Retro-Aldol Cleavage Lithium alkoxideChiral cyclopropane-carboxaldehyde>95% ee

Emerging Techniques in Chiral Cyclopropyl Aldehyde Synthesis

The field of chiral cyclopropyl aldehyde synthesis is continuously evolving with the development of novel and innovative techniques. These emerging methods aim to improve efficiency, stereoselectivity, and substrate scope.

One promising area is the use of chemoenzymatic strategies. Engineered variants of heme-containing proteins, such as myoglobin (B1173299) and dehaloperoxidase, have been repurposed as biocatalysts for asymmetric olefin cyclopropanation. rochester.edunih.gov These biocatalysts can achieve high diastereo- and enantioselectivity in the cyclopropanation of various olefins with diazo reagents. rochester.edunih.gov For example, an engineered sperm whale myoglobin variant has demonstrated a broad substrate scope in the cyclopropanation of vinylarenes with diazoketones, producing cyclopropyl ketones with excellent stereoselectivity. rochester.edu These ketones can then be chemically diversified to yield a range of enantiopure cyclopropane-containing scaffolds. rochester.edu Similarly, engineered dehaloperoxidase has been used for the diastereo- and enantioselective synthesis of cyclopropanol (B106826) derivatives from vinyl esters and ethyl diazoacetate. nih.gov

Another emerging trend is the development of novel catalytic systems. For instance, a new method for the asymmetric synthesis of versatile chiral chemicals from aldehydes has been developed using a combination of a chiral copper-N-heterocyclic carbene catalyst and a palladium catalyst. kanazawa-u.ac.jp This system allows for the in-situ formation of a chiral hydroxycarbanion equivalent from an aldehyde, which can then undergo subsequent reactions while maintaining enantioselectivity. kanazawa-u.ac.jp

Gold-catalyzed enyne cycloisomerization reactions also represent a cutting-edge approach. acs.org By incorporating a hydroxymethyl group at the alkyne terminus of a 1,5- or 1,6-enyne, a two-point interaction between the substrate and a chiral ligand can be established, leading to high enantioselectivity in the resulting cycloisomerization products. acs.org The hydroxymethyl group in the product can be subsequently oxidized to an aldehyde. acs.org

Furthermore, iridium-catalyzed intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides in the presence of a chiral diene has been shown to produce enantioenriched bicyclic lactones, lactams, and ketones with high yields and enantioselectivities. liverpool.ac.ukfigshare.com This method expands the scope of cyclopropanation beyond traditional diazo compounds.

Finally, cyclopentannulation using cyclopropyl phosphonium (B103445) salts is a versatile method for constructing carbocycles, including those that could be precursors to chiral cyclopropyl aldehydes. acs.org This strategy has been employed in the total synthesis of various natural products. acs.org

The following table provides a summary of some emerging techniques:

TechniqueCatalyst/ReagentKey FeatureProduct Type
Chemoenzymatic Synthesis Engineered Myoglobin/DehaloperoxidaseHigh stereoselectivity and broad substrate scopeChiral cyclopropyl ketones/alcohols
Dual Catalysis Chiral Cu-NHC and Pd catalystIn-situ formation of chiral hydroxycarbanionVersatile chiral molecules from aldehydes
Gold-Catalyzed Cycloisomerization Chiral Gold complexTwo-point substrate-catalyst interactionChiral cyclopropyl carbinols
Iridium-Catalyzed Cyclopropanation Chiral Iridium-diene complexUse of sulfoxonium ylides as carbene precursorsEnantioenriched bicyclic ketones/lactones
Cyclopentannulation Cyclopropyl phosphonium saltVersatile construction of carbocyclesFunctionalized diquinanes

Asymmetric Synthetic Routes to this compound

The synthesis of enantiomerically pure α-substituted chiral aldehydes is a significant challenge in organic chemistry, with the products serving as valuable building blocks for complex molecules in the pharmaceutical and agrochemical industries. The compound this compound, with its defined stereocenter adjacent to a reactive aldehyde and a cyclopropyl group, presents a unique synthetic target. This article explores asymmetric methodologies applicable to the synthesis of this specific chiral aldehyde, with a focus on modern and scalable techniques.

The primary challenge in synthesizing this compound lies in the precise installation of the stereocenter at the α-position to the aldehyde. This requires highly stereoselective methods that can control the formation of the C-C bond or subsequent functional group manipulations with high fidelity.

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages in safety, efficiency, and scalability over traditional batch processes. rsc.org The application of continuous-flow systems to the synthesis of chiral molecules, including α-chiral aldehydes, is an area of active research. researchgate.net

A potential continuous-flow process for the synthesis of this compound could involve an organocatalytic α-methylation of 3-cyclopropylpropanal. In such a setup, the starting aldehyde and a methylating agent would be continuously pumped through a reactor containing an immobilized chiral organocatalyst. The use of a packed-bed reactor with a solid-supported catalyst, such as a chiral prolinol ether derivative, would facilitate catalyst recycling and product purification.

Table 1: Conceptual Continuous-Flow Parameters for Asymmetric α-Methylation

ParameterValueRationale
Catalyst Immobilized (S)-diphenylprolinol silyl etherProven catalyst for asymmetric α-alkylation of aldehydes.
Substrate 3-CyclopropylpropanalThe precursor to the target molecule.
Methylating Agent IodomethaneA common and reactive methyl source.
Base Immobilized organic base (e.g., polymer-supported amine)To facilitate enamine formation and neutralize the generated acid.
Solvent Toluene (B28343) or DichloromethaneCommon solvents for this type of transformation.
Flow Rate 0.1 - 1.0 mL/minTo be optimized for reaction time and conversion.
Temperature 0 - 25 °CTo be optimized for stereoselectivity and reaction rate.
Reactor Type Packed-bed reactorAllows for a high catalyst loading and efficient reaction.

The scalability of this process would depend on the stability and longevity of the immobilized catalyst. Catalyst leaching and deactivation are key challenges that need to be addressed for long-term, large-scale production. However, the enhanced heat and mass transfer in microreactors can lead to higher yields and selectivities compared to batch reactions, making continuous-flow a promising approach for the industrial production of this compound.

An alternative and often more established route to α-chiral aldehydes is through the stereoselective reduction of a corresponding chiral carboxylic acid or its derivative. This approach separates the challenge of creating the stereocenter from the final aldehyde synthesis. A plausible route to this compound is via the reduction of (2R)-3-cyclopropyl-2-methylpropanoic acid. The synthesis of this chiral acid can be achieved using a chiral auxiliary-based method. nih.gov

For instance, (S)-4-benzyl-2-oxazolidinone can be used as a chiral auxiliary. Acylation with 3-cyclopropylpropanoyl chloride would yield the corresponding N-acyloxazolidinone. Subsequent diastereoselective methylation of the enolate, for example using lithium diisopropylamide (LDA) and methyl iodide, would introduce the methyl group at the α-position with high stereocontrol. The chiral auxiliary can then be cleaved to afford (2R)-3-cyclopropyl-2-methylpropanoic acid.

The final step is the chemoselective reduction of the carboxylic acid to the aldehyde without epimerization of the sensitive α-stereocenter.

Table 2: Reagents for Stereospecific Reduction of Carboxylic Acid to Aldehyde

ReagentConditionsComments
SOCl₂ then Pd/C, H₂ (Rosenmund Reduction) Anhydrous solvent (e.g., toluene), with a catalyst poison (e.g., quinoline-sulfur)The acid is first converted to the acyl chloride. The reduction is a classic method but can be substrate-dependent.
Lithium aluminum hydride (LiAlH₄) at low temperature followed by controlled oxidation 1. LiAlH₄, Et₂O, -78 °C to 0 °C. 2. Mild oxidizing agent (e.g., PCC, Dess-Martin periodinane)The acid is reduced to the primary alcohol, which is then re-oxidized to the aldehyde. Requires two separate steps.
Diisobutylaluminium hydride (DIBAL-H) Anhydrous solvent (e.g., toluene or hexane), low temperature (-78 °C)Can directly reduce esters to aldehydes. The carboxylic acid would first be converted to an ester (e.g., methyl ester).
N,O-Dimethylhydroxylamine hydrochloride (Weinreb amide formation) followed by reduction 1. Activation of the carboxylic acid (e.g., with oxalyl chloride), then reaction with HN(OMe)Me. 2. Reduction with LiAlH₄ or DIBAL-H.The formation of a Weinreb amide allows for controlled reduction to the aldehyde, preventing over-reduction to the alcohol. This is a highly reliable method.

The choice of reducing agent is critical to ensure high yield and, most importantly, the preservation of the enantiomeric purity of the final aldehyde. The Weinreb amide approach is often favored for its reliability and high chemoselectivity. nih.gov

Reactivity, Chemical Transformations, and Mechanistic Aspects of Chiral Cyclopropyl Aldehydes

Nucleophilic Additions to the Carbonyl Group: Stereocontrol and Scope

The electrophilic carbonyl carbon of (2R)-3-cyclopropyl-2-methylpropanal is a prime target for nucleophilic attack. The presence of the adjacent stereocenter exerts significant facial control, directing the approach of the nucleophile and leading to the formation of diastereomeric products.

Stereodivergent and Diastereoselective Reactions

The stereochemical outcome of nucleophilic additions to chiral α-substituted aldehydes is often rationalized by the Felkin-Anh model. This model predicts that the nucleophile will approach the carbonyl carbon from the least hindered trajectory, anti to the largest group at the α-carbon. In the case of this compound, the cyclopropylmethyl group is sterically more demanding than the methyl group. Consequently, nucleophilic attack is expected to occur preferentially from the face opposite to the cyclopropylmethyl substituent, leading to the syn diastereomer as the major product.

However, the presence of chelating metals can invert this selectivity. In reactions involving Lewis acidic metal ions that can coordinate to both the carbonyl oxygen and another Lewis basic site on the nucleophile or substrate, a chelation-controlled transition state can be formed. This rigidifies the conformation of the aldehyde and can favor attack from the opposite face, leading to the anti diastereomer. This ability to switch the diastereoselectivity by choosing appropriate reagents is a hallmark of stereodivergent synthesis. For instance, the addition of organometallic reagents to α,β-epoxy aldehydes demonstrates this principle, where strongly coordinating metals favor syn selectivity through a chelation-based transition state. nih.gov Similarly, in Mukaiyama aldol (B89426) reactions of α-thio-substituted aldehydes, the choice of a chelating or non-chelating Lewis acid dictates the stereochemical outcome. acs.orgacs.org

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX), organolithium compounds (RLi), and organozinc reagents (R₂Zn), are potent nucleophiles that readily add to aldehydes to form secondary alcohols. libretexts.orglibretexts.orgacs.org The stereoselectivity of these additions to this compound is governed by the principles outlined above. Non-chelating conditions, typically with Grignard or organolithium reagents in ethereal solvents, are expected to favor the Felkin-Anh product.

Recent advances have demonstrated the catalytic enantioselective addition of organozirconium reagents, generated in situ from alkenes, to aldehydes. mdpi.commdpi.com This method is compatible with a range of functional groups and offers good to excellent enantioselectivities for aromatic and aliphatic aldehydes. mdpi.commdpi.com The application of such a system to this compound would provide a direct route to highly enantioenriched secondary alcohols. The stereochemical course of these reactions is influenced by the chiral ligand complexed to the metal catalyst. acs.org

Table 1: Illustrative Diastereoselective Additions of Organometallic Reagents to Chiral Aldehydes

AldehydeOrganometallic ReagentCatalyst/ConditionsProduct Ratio (syn:anti)Reference
(±)-2-PhenylpropanalAllylmagnesium bromideEt₂O, -78 °C84:16 stmarys-ca.edu
(±)-2-Phenylpropanaln-BuMgBr / CeCl₃THF, -78 °C95:5General Principle
Aromatic AldehydesAlkylzirconium (from 1-hexene)Ti(OiPr)₄ / Chiral Diol91% ee mdpi.com
Aliphatic AldehydesAlkylzirconium (from 1-hexene)Ti(OiPr)₄ / Chiral Diol70-86% ee mdpi.com

This table presents data for analogous systems to illustrate the principles of diastereoselective organometallic additions.

α-Functionalization and Carbon-Carbon Bond Formation Reactions

The α-proton of this compound can be removed to form a nucleophilic enolate or enamine intermediate, which can then participate in a variety of carbon-carbon bond-forming reactions. The existing stereocenter at the α-position can influence the stereochemistry of these transformations.

Enamine and Enol-Mediated Transformations

Enamines, formed by the reaction of the aldehyde with a secondary amine, are neutral enolate equivalents that can undergo alkylation, acylation, and conjugate addition reactions. rsc.org The use of chiral secondary amines, such as proline and its derivatives, can lead to highly enantioselective α-functionalization through organocatalysis. nobelprize.orgprinceton.edu A notable application is the organocatalytic activation of cyclopropylacetaldehydes, where the formation of an enamine facilitates a [3+2] cycloaddition with suitable electrophiles, leading to functionalized cyclobutanes. nih.gov This strategy highlights the unique reactivity imparted by the cyclopropyl (B3062369) group in combination with enamine catalysis.

Enolates, generated by the action of a base, are powerful nucleophiles. The stereoselective formation of either the (E)- or (Z)-enolate is crucial for controlling the stereochemical outcome of subsequent reactions.

Asymmetric Aldol Reactions with Chiral Aldehydes

The aldol reaction is a cornerstone of carbon-carbon bond formation. organic-chemistry.org The reaction of the enolate derived from one carbonyl compound with another aldehyde or ketone generates a β-hydroxy carbonyl compound. When a chiral aldehyde like this compound is used as the electrophile, the reaction can proceed with high diastereoselectivity.

Furthermore, the aldehyde itself can be converted into a nucleophilic enolate. For example, the Mukaiyama aldol reaction, which employs silyl (B83357) enol ethers as nucleophiles in the presence of a Lewis acid, is a powerful tool for stereoselective C-C bond formation. rsc.org The development of asymmetric halo aldol reactions using enolates derived from cyclopropyl carbonyl compounds provides a route to chiral 2,3-disubstituted tetrahydrofurans after cyclization. nih.gov

Table 2: Examples of Asymmetric Aldol Reactions Involving Aldehydes

Aldehyde Donor (as enolate/enamine)Aldehyde AcceptorCatalyst/ConditionsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Acetone4-NitrobenzaldehydeL-Proline-99% nobelprize.org
Cyclopropyl methyl ketone (as enolate)BenzaldehydeLiN(iPr)₂; then ClTi(OiPr)₃>99:1- nih.gov
PropanalVarious AldehydesTi(OnBu)₄ / t-BuOKSyn selective- organic-chemistry.org

This table presents data for analogous systems to illustrate the principles of asymmetric aldol reactions.

Asymmetric α-Alkylation, Arylation, and Allylation

Direct catalytic asymmetric α-alkylation of aldehydes remains a challenging but highly desirable transformation. Modern methods often employ a combination of catalysis, such as the synergistic merger of enamine catalysis, photoredox catalysis, and hydrogen-atom transfer (HAT) catalysis, to achieve this goal with simple olefins as alkylating agents. rsc.org

Organocatalytic methods using chiral secondary amines have also been developed for the intramolecular α-alkylation of aldehydes, affording cyclic products with high enantioselectivity. Similarly, direct α-allylation and α-arylation of N-unprotected amino acid esters have been achieved through chiral aldehyde catalysis, demonstrating the versatility of this approach for constructing α,α-disubstituted amino acids. rsc.org These principles are directly applicable to the α-functionalization of this compound, providing pathways to even more complex chiral building blocks.

Reactivity of the Cyclopropyl Moiety in Chiral Aldehyde Systems

The reactivity of the cyclopropane (B1198618) ring in chiral aldehydes is largely dictated by the reaction conditions and the nature of the reagents employed. The inherent ring strain of approximately 115 kJ/mol provides a thermodynamic driving force for ring-opening reactions. However, the aldehyde group can also be selectively targeted, leaving the cyclopropane ring untouched.

Ring-Opening Reactions and Their Synthetic Utility

The electron-withdrawing nature of the aldehyde group polarizes the cyclopropane ring, making it susceptible to nucleophilic and electrophilic attack, as well as radical-mediated processes that lead to ring cleavage. These reactions are synthetically valuable as they transform the compact cyclopropyl unit into a linear, functionalized chain, often with high stereocontrol.

Lewis Acid-Catalyzed Ring-Opening : The activation of the aldehyde group by a Lewis acid catalyst can facilitate the ring-opening of the cyclopropane. scispace.com This strategy is common for donor-acceptor (D-A) cyclopropanes, where the aldehyde acts as the acceptor group. scispace.com The coordination of the Lewis acid to the carbonyl oxygen enhances the electrophilicity of the system, promoting nucleophilic attack and subsequent cleavage of a distal cyclopropane bond. scispace.comrsc.org For example, zinc(II) salts have been used to catalyze the nucleophilic ring-opening of cyclopropanediesters with 2-alkynyl indoles in a tandem sequence. nih.gov Similarly, chiral N,N′-dioxide–scandium(III) complexes have been successfully employed in the catalytic asymmetric ring-opening of cyclopropyl ketones with β-naphthols, a reaction principle applicable to aldehydes. rsc.org

Organocatalytic Ring-Opening : Chiral organocatalysts can also induce stereoselective ring-opening. In one instance, an unexpected organocatalytic stereoselective ring-opening of cyclopropanes was observed when the base was switched from 2,6-lutidine to sodium acetate (B1210297) in a cascade reaction. organic-chemistry.org This transformation proceeds through a Michael-alkylation-retro-Michael mechanism, yielding α-substituted malonate α,β-unsaturated aldehydes. organic-chemistry.org

Radical-Mediated Ring-Opening : The cyclopropylmethyl radical is known to undergo an extremely rapid ring-opening to the but-3-enyl radical, a reaction that serves as a widely used mechanistic probe. This reactivity can be harnessed synthetically through oxidative processes. nih.gov For instance, photocatalytic methods using a chiral Lewis acid in tandem with a photoredox catalyst can initiate the ring-opening of aryl cyclopropyl ketones to form a radical intermediate, which then engages in [3+2] cycloadditions. nih.gov This strategy allows for the enantiocontrolled construction of complex cyclopentane (B165970) structures. nih.gov

Reductive and Organometallic Ring-Opening : Reductive cleavage using reagents like samarium(II) iodide (SmI2) can open the ring to generate a product that lacks the cyclopropane but retains a quaternary stereogenic center. nih.gov Furthermore, nickel-catalyzed reactions of cyclopropyl ketones with organoaluminum reagents have been shown to effect regioselective ring-opening. oup.com

The synthetic utility of these reactions is significant, providing access to a variety of acyclic structures, γ-aminobutyric acid (GABA) derivatives, and complex carbocycles and heterocycles from readily available chiral cyclopropanes. scispace.comnih.gov

Table 1: Examples of Ring-Opening Reactions of Cyclopropyl Carbonyl Systems

Catalyst/Reagent System Substrate Type Nucleophile/Reaction Type Product Type Citation(s)
Chiral N,N′-dioxide–Sc(III) Cyclopropyl Ketones β-Naphthols Chiral β-naphthol derivatives rsc.org
Chiral Diphenylprolinol TMS Ether / NaOAc Cyclopropanes Retro-Michael α-Substituted malonate α,β-unsaturated aldehydes organic-chemistry.org
Chiral Lewis Acid / Photoredox Catalyst Aryl Cyclopropyl Ketones Photocatalytic [3+2] Cycloaddition Densely substituted cyclopentanes nih.gov
Samarium(II) Iodide (SmI2) Cyclopropenyl Ketones Reductive Opening Acyclic ketone with quaternary center nih.gov
Zinc bis(trifluoromethanesulfonyl)imide Cyclopropanediesters 2-Alkynyl Indoles Tetrahydrocarbazoles nih.gov

Reactions Retaining the Cyclopropane Ring

Despite the inherent strain, the cyclopropane ring can be remarkably stable, acting as a spectator substituent during the chemical transformation of the aldehyde group. This allows for the synthesis of more complex, enantiopure cyclopropane-containing molecules.

A key strategy involves the chemoenzymatic assembly and subsequent diversification of cyclopropyl ketones, which can be extended to aldehydes. nih.gov Reactions such as the reduction of the carbonyl group with sodium borohydride (B1222165) or nucleophilic addition of organometallic reagents (e.g., Grignard reagents) occur at the aldehyde functionality without disrupting the adjacent three-membered ring. nih.gov These transformations introduce a new stereogenic center, and the diastereoselectivity of the process can be influenced by the existing chirality of the cyclopropane ring. nih.gov

Another elegant method that highlights the stability of the ring is a three-step sequence involving an aldol reaction, a directed cyclopropanation, and a final retro-aldol cleavage. nih.govrsc.org In this approach, the retro-aldol step cleaves a carbon-carbon bond to release the chiral cyclopropane-carboxaldehyde, demonstrating that the ring can withstand conditions designed to break other sigma bonds within the molecule. nih.govrsc.org The preservation of the cyclopropane ring is fundamental to the synthesis of natural products like cascarillic acid. nih.gov

Table 2: Examples of Reactions Retaining the Cyclopropane Ring

Reagent(s) Transformation of Aldehyde/Ketone Product Type Citation(s)
Sodium Borohydride Reduction α-Cyclopropyl Alcohol nih.gov
Phenylmagnesium Bromide Grignard Addition Tertiary α-Cyclopropyl Alcohol nih.gov

Computational and Theoretical Investigations into Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms and the origins of stereoselectivity in reactions involving chiral cyclopropyl aldehydes.

Density Functional Theory (DFT) Studies of Transition States

DFT calculations are widely used to map the potential energy surfaces of chemical reactions. researchgate.net By locating and calculating the energies of reactants, intermediates, transition states, and products, chemists can elucidate detailed reaction mechanisms. researchgate.net For reactions of cyclopropyl systems, DFT can predict whether a concerted or stepwise pathway is more favorable and can quantify the activation barriers for competing processes like ring-opening versus ring-retention. researchgate.netpku.edu.cn

In the context of cycloadditions involving ring-opening, such as the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones, DFT has been used to model the key transition states. nih.gov These calculations help to rationalize how a chiral Lewis acid catalyst can control the stereochemical outcome of the reaction. nih.gov Similarly, in Diels-Alder reactions, DFT is routinely employed to explore the various possible reaction channels (e.g., endo vs. exo) and predict which pathway has the lowest activation energy, thus determining the reaction's stereochemistry. researchgate.net

Elucidation of Stereochemical Origins and Predictive Models

A primary goal of computational studies is to understand how chirality is transferred from a catalyst or an existing stereocenter to the product. DFT models of transition states allow for a detailed, three-dimensional analysis of the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that differentiate the diastereomeric pathways. scispace.comnih.gov

For instance, in the asymmetric Rh(I)-catalyzed intramolecular [3+2] cycloaddition of 1-yne-vinylcyclopropanes, DFT studies have been crucial in explaining the origins of enantioselectivity. acs.org By analyzing the geometry of the catalyst-substrate complex in the transition state, researchers can identify the specific interactions that favor the formation of one enantiomer over the other. acs.org This understanding is critical for the rational design of new, more effective catalysts. organic-chemistry.org

Beyond rationalization, there is a growing effort to develop predictive models for stereoselectivity. While traditionally based on mechanistic understanding, newer approaches leverage machine learning and composite methods to quantitatively predict the enantiomeric excess of a reaction based on the features of the reactants and catalysts. nih.gov

Racemization Studies and Chirality Preservation

The preservation of stereochemical integrity is paramount in asymmetric synthesis. For chiral cyclopropyl aldehydes, racemization can occur if a reaction proceeds through a planar, achiral intermediate, such as a cyclopropylmethyl cation or a radical that undergoes rapid inversion.

Computational studies can assess the energy barriers for both the desired reaction pathway and potential racemization pathways. Chirality is preserved if the rate of the desired transformation is significantly faster than the rate of racemization or epimerization. researchgate.net For example, in radical reactions, the stereochemical outcome depends on the competition between the very fast cyclopropylmethyl radical ring-opening and the rate of radical trapping.

Conversely, some synthetic strategies, known as Dynamic Kinetic Asymmetric Transformations (DYKAT), deliberately leverage the racemization of the starting material. scispace.com In these processes, a chiral catalyst selectively reacts with one enantiomer of a rapidly racemizing starting material, theoretically allowing for the conversion of the entire racemic mixture into a single enantiomer of the product with up to 100% yield. scispace.com Computational studies can help to identify substrates, such as certain p-methoxyphenyl-substituted cyclopropanes, that undergo fast enough ring-opening and racemization under Lewis acid catalysis to be suitable for a DYKAT process. scispace.com

Advanced Applications of Chiral Cyclopropyl Aldehydes in Complex Molecule Synthesis

Strategic Building Blocks in Total Synthesis of Natural Products and Analogues

The precise three-dimensional architecture of (2R)-3-cyclopropyl-2-methylpropanal makes it an excellent starting point for the total synthesis of intricate natural products and their designed analogues. The fixed stereocenter adjacent to the reactive aldehyde allows for a high degree of stereocontrol in subsequent bond-forming reactions, a critical requirement in the assembly of complex targets.

Chiral cyclopropane (B1198618) rings are recognized as key pharmacophores in a wide array of pharmaceuticals and bioactive natural products. nih.govrochester.edu Their inclusion can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of a drug candidate. Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully employed to produce the chiral cyclopropane cores of several commercial drugs, underscoring the industrial relevance of these building blocks. rochester.edu

This compound serves as a valuable precursor for such scaffolds. The aldehyde can be readily converted into a variety of functional groups essential for therapeutic activity. For example, reductive amination can transform the aldehyde into a chiral amine, a common feature in many pharmaceuticals. This positions the aldehyde as a key starting material for accessing core structures found in drugs that modulate central nervous system targets or act as enzyme inhibitors.

The table below illustrates examples of drug classes containing the cyclopropyl (B3062369) motif and outlines the potential synthetic utility of this compound.

Therapeutic Target/Drug ClassCore Scaffold MoietyPotential Transformation of this compound
Monoamine Oxidase (MAO) Inhibitors 2-Phenylcyclopropan-1-amineReductive amination followed by functional group manipulation.
Hepatitis C Virus (HCV) Protease Inhibitors Cyclopropyl-acylsulfonamidesOxidation to the corresponding carboxylic acid and subsequent amidation.
Thrombin Receptor Antagonists Substituted cyclopropyl amidesWittig reaction followed by further functionalization and amide coupling.
TRPV1 Antagonists Varied cyclopropane-containing structuresCan serve as a chiral pool starting material for multi-step syntheses. rochester.edu

This table presents potential applications and does not imply that this compound is the sole or primary precursor used in the commercial synthesis of these drug classes.

The construction of rigid, polycyclic systems is a formidable challenge in organic synthesis that often requires robust methods for controlling stereochemistry. This compound is an ideal chiron for this purpose, where its inherent stereochemistry can direct the formation of new stereocenters in subsequent cyclization reactions.

A powerful strategy involves converting the aldehyde into a substrate suitable for an intramolecular cycloaddition. For instance, a Wittig or Horner-Wadsworth-Emmons reaction can extend the carbon chain to create a conjugated diene system. This new intermediate, still bearing the original chiral center, can then undergo a stereoselective intramolecular Diels-Alder reaction to form a complex bicyclic or polycyclic architecture. The facial selectivity of the cycloaddition is often dictated by the existing stereocenter, leading to a single, predictable diastereomer. This approach leverages the aldehyde as a linchpin to translate simple chirality into complex, three-dimensional structures.

The following table outlines a general, plausible sequence for this type of transformation.

StepReaction TypeReactantIntermediate/ProductPurpose
1Chain Extension This compoundA phosphonium (B103445) ylide or phosphonate (B1237965) esterTo install a dienophile or part of a diene system.
2Cycloaddition Precursor Formation Product from Step 1An acyclic molecule containing both a diene and a dienophile.To set the stage for the key intramolecular cyclization.
3Intramolecular Cycloaddition Product from Step 2A bicyclic or polycyclic molecule with multiple new stereocenters.To construct the core polycyclic architecture with high stereocontrol.

Precursors for Chiral Catalysts and Ligands

The development of new chiral ligands is fundamental to the advancement of asymmetric catalysis. nih.govtcichemicals.com P-chiral phosphines, which have a stereogenic phosphorus atom, are a particularly effective class of ligands known to induce high levels of enantioselectivity in a variety of metal-catalyzed reactions. nih.gov While their synthesis can be challenging, methods utilizing phosphine-borane intermediates have made them more accessible. tcichemicals.comnih.gov

This compound can serve as a valuable starting material for the synthesis of novel C-chiral phosphine (B1218219) ligands. In this approach, the chirality resides on the carbon backbone derived from the aldehyde, not on the phosphorus atom itself. A straightforward synthetic sequence involves the reduction of the aldehyde to the corresponding chiral alcohol, (2R)-3-cyclopropyl-2-methylpropan-1-ol. This alcohol can then be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a phosphide (B1233454) anion, such as lithium diphenylphosphide (LiPPh₂), yields a new chiral phosphine ligand. The resulting ligand's unique steric and electronic properties, conferred by the cyclopropylmethyl group, can be beneficial in asymmetric catalysis.

A proposed synthetic pathway is detailed in the table below.

StepReaction Name/TypeStarting MaterialReagentProduct
1Reduction This compoundNaBH₄ or LiAlH₄(2R)-3-cyclopropyl-2-methylpropan-1-ol
2Activation (2R)-3-cyclopropyl-2-methylpropan-1-olTsCl, pyridine(2R)-3-cyclopropyl-2-methylpropyl tosylate
3Nucleophilic Substitution (2R)-3-cyclopropyl-2-methylpropyl tosylateLiPPh₂(R)-1-(cyclopropylmethyl)-2-(diphenylphosphino)propane

Development of Methodologies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse small molecules, which can be screened for novel biological activity. nih.gov Unlike target-oriented synthesis, which converges on a single product, DOS employs divergent pathways to create a multitude of distinct molecular scaffolds from a common intermediate. scispace.com A successful DOS strategy requires variation in building blocks, stereochemistry, and, most importantly, the underlying molecular framework. scispace.comscispace.com

This compound is an exemplary starting point for a DOS campaign. Its utility stems from two key features: a fixed stereocenter that introduces chirality into the library from the outset, and a highly versatile aldehyde functional group that acts as a branching point for numerous chemical transformations. By subjecting the aldehyde to a range of different reaction conditions, a single precursor can be converted into a wide array of distinct compound classes. This chemoenzymatic approach, which combines a biocatalytically produced chiral building block with chemical diversification, is a highly effective method for generating libraries of enantiopure compounds. nih.govrochester.edunih.gov

The table below showcases how different reactions applied to this compound can lead to a diverse set of molecular scaffolds.

Reaction TypeReagent(s)Resulting Functional Group/ScaffoldDiversity Element
Reductive Amination Amine (R¹NH₂), NaBH(OAc)₃Chiral Secondary/Tertiary AmineIntroduces appendage diversity via the amine component.
Wittig/HWE Reaction Phosphonium Ylide/PhosphonateAlkene (various substitutions)Varies the carbon skeleton and introduces new functional handles.
Aldol (B89426) Condensation Ketone/Aldehyde, Base/Acidα,β-Unsaturated Ketone/AldehydeCreates new C-C bonds and functionalized scaffolds.
Grignard/Organolithium Addition R¹MgBr or R¹LiChiral Secondary AlcoholIntroduces a new stereocenter and appendage diversity.
Pictet-Spengler Reaction Tryptamine or analogueTetrahydro-β-carbolineGenerates complex, fused heterocyclic scaffolds.
[3+2] Cycloaddition Azomethine Ylide PrecursorPyrrolidine RingBuilds new heterocyclic rings with stereocontrol.

By leveraging the reactivity of the aldehyde and the stereochemical information embedded in the molecule, this compound facilitates the exploration of vast regions of chemical space, providing a robust platform for the discovery of new bioactive molecules.

Future Perspectives and Challenges in Chiral Cyclopropyl Aldehyde Chemistry

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of enantiomerically pure cyclopropyl (B3062369) aldehydes remains a significant area of research. While several methods exist, the development of more efficient and sustainable protocols is crucial for their broader application. rsc.orgnih.gov Current strategies often involve multi-step sequences, which can be resource-intensive and generate considerable waste. nd.edu Future efforts will likely focus on the following areas:

Catalytic Asymmetric Cyclopropanation: The development of highly efficient and selective catalytic asymmetric Simmons-Smith reactions remains a challenge. nih.gov While some success has been achieved with allylic alcohols, expanding the substrate scope and improving enantioselectivities are key objectives. nih.gov The design of novel chiral ligands and catalytic systems, potentially involving earth-abundant metals, will be instrumental in achieving this goal.

Tandem and One-Pot Reactions: Combining multiple synthetic transformations into a single operation, without the isolation of intermediates, offers significant advantages in terms of efficiency and sustainability. nih.gov Strategies that combine asymmetric additions to unsaturated aldehydes with in-situ cyclopropanation are particularly promising for the synthesis of chiral cyclopropyl alcohols, which can then be oxidized to the corresponding aldehydes. nih.gov

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral cyclopropanes is a rapidly growing field. acs.orgnih.gov Engineered enzymes, such as variants of myoglobin (B1173299), have shown remarkable diastereo- and enantioselectivity in cyclopropanation reactions. acs.org Future research will likely focus on expanding the toolbox of biocatalysts to accommodate a wider range of substrates and reaction types, offering a green and highly selective alternative to traditional chemical methods.

Green Chemistry Approaches: The principles of green chemistry, such as atom economy and the use of renewable resources, will increasingly guide the development of new synthetic routes. acs.org This includes the use of safer solvents, minimizing the use of protecting groups, and developing recyclable catalysts.

Exploration of Novel Reactivity Modes for the Cyclopropyl Aldehyde Framework

The strained three-membered ring of cyclopropyl aldehydes imparts unique reactivity that can be harnessed for the synthesis of complex molecules. While the aldehyde group undergoes typical transformations, the cyclopropyl ring can participate in a variety of ring-opening and rearrangement reactions.

Ring-Opening Reactions: The reaction of cyclopropyl aldehydes and ketones with hydrosilanes, catalyzed by gold nanoparticles, can lead to two distinct ring-opening pathways depending on the substitution pattern. acs.orgresearchgate.net This provides access to linear enol ethers and silyloxy-1,3-dienes. acs.org Further exploration of these and other metal-catalyzed ring-opening reactions could unlock new synthetic strategies.

Cycloaddition Reactions: Aryl cyclopropyl ketones have been shown to undergo [3+2] cycloaddition reactions with olefins under visible light photocatalysis, leading to highly substituted cyclopentane (B165970) ring systems. nih.gov Investigating the potential of chiral cyclopropyl aldehydes to participate in similar or other types of cycloaddition reactions could provide access to a wide array of carbocyclic and heterocyclic frameworks.

Radical Reactions: The cyclopropylcarbinyl radical is a key intermediate in many reactions involving cyclopropanes. Understanding and controlling the reactivity of radical species derived from (2R)-3-cyclopropyl-2-methylpropanal could lead to the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Advancements in Predictive Modeling for Stereocontrol

The ability to accurately predict the stereochemical outcome of a reaction is a major goal in organic synthesis. Computational modeling plays an increasingly important role in understanding and designing stereoselective reactions.

Mechanism-Based Computational Design: The development of mechanism-based, multi-state computational design workflows can aid in the design of catalysts with tailored stereoselectivity. chemrxiv.org This approach has been successfully used to design "generalist" cyclopropanases capable of producing a full set of cyclopropane (B1198618) stereoisomers with high selectivity. chemrxiv.org Applying similar computational strategies to the design of small molecule catalysts for the synthesis of this compound could significantly accelerate the discovery of new and improved synthetic methods.

Molecular Dynamics Simulations: Molecular modeling and molecular dynamics simulations can provide insights into the conformational preferences of reaction intermediates, which can in turn influence the stereochemical outcome of a reaction. nih.gov For example, simulations have been used to understand the stereoselectivity in the formation of cyclopentanes from sugar-derived intermediates. nih.gov Similar studies on the transition states of reactions involving this compound could help to rationalize and predict stereoselectivity.

Integration with Automation and High-Throughput Experimentation

The discovery and optimization of new chemical reactions can be a time-consuming and labor-intensive process. Automation and high-throughput experimentation (HTE) are powerful tools that can significantly accelerate this process. nih.govnumberanalytics.com

High-Throughput Screening of Catalysts: HTE allows for the rapid screening of large libraries of catalysts and reaction conditions to identify optimal parameters for a given transformation. chemistryworld.commpg.de This approach is particularly well-suited for the discovery of new catalysts for the asymmetric synthesis of chiral cyclopropyl aldehydes. Various analytical techniques, such as fluorescence, circular dichroism, and mass spectrometry, can be integrated into HTE workflows to rapidly assess reaction outcomes, including yield and enantiomeric excess. nih.govmpg.de

Automated Synthesis: The integration of robotic platforms for automated synthesis can further streamline the process of reaction discovery and optimization. These systems can perform multiple reactions in parallel, with precise control over reaction parameters, and can be coupled with online analytical techniques for real-time monitoring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-3-cyclopropyl-2-methylpropanal, and how can stereochemical integrity be maintained?

  • Methodological Answer : The compound’s synthesis typically involves cyclopropanation of allylic alcohols or aldehydes. For example, the Simmons-Smith reaction can introduce the cyclopropane ring via zinc-copper coupling to an alkene precursor . To preserve the (2R) configuration, chiral auxiliaries or asymmetric catalysis (e.g., transition metal complexes with chiral ligands) are employed. Chiral chromatography (HPLC with polysaccharide-based columns) is critical for verifying enantiomeric purity post-synthesis .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and aldehyde proton (δ ~9.5 ppm) .
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., CCDC deposition codes in cyclopropane derivatives) .
  • Chiral Analysis : Optical rotation and circular dichroism (CD) validate the (2R) configuration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep under inert atmosphere (argon/nitrogen) at –20°C to prevent aldehyde oxidation .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Quench with aqueous sodium bisulfite to neutralize reactive aldehyde groups before disposal .

Q. How can researchers assess the enantiomeric purity of this compound?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak® IA/IB columns) with UV detection at 220 nm. Retention time comparisons against racemic mixtures or enantiomerically pure standards are critical .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound with >95% ee?

  • Methodological Answer : Asymmetric organocatalysis (e.g., proline-derived catalysts) or transition metal catalysis (e.g., Rh(II) with DuPhos ligands) can achieve high enantioselectivity. Kinetic resolution during cyclopropanation or dynamic kinetic asymmetric transformations (DYKAT) are advanced approaches . Computational modeling (DFT) optimizes transition states to predict selectivity .

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The strained cyclopropane ring enhances electrophilicity at the aldehyde group. Kinetic studies (e.g., using Grignard reagents) show faster addition rates compared to non-cyclopropane analogs. Steric effects from the 2-methyl group may necessitate bulky nucleophiles (e.g., organozinc reagents) for efficient coupling .

Q. What computational tools are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., aldehyde dehydrogenases) .
  • QSAR Modeling : Utilizes PubChem bioassay data (e.g., AID 1345083) to correlate substituent effects with activity .

Q. How should researchers address contradictory data in cyclopropane stability studies under acidic conditions?

  • Methodological Answer : Contradictions often arise from solvent polarity or trace impurities. Systematic studies using controlled conditions (e.g., buffered acidic media) with in-situ 1^1H NMR monitoring are recommended. Compare kinetic vs. thermodynamic stability using Arrhenius plots .

Q. What in vitro assays are used to evaluate the compound’s potential enzyme inhibition properties?

  • Methodological Answer :

  • Fluorometric Assays : Measure inhibition of aldehyde dehydrogenase (ALDH) using NADH fluorescence (ex/em: 340/460 nm) .
  • Crystallography : Co-crystallization with ALDH2 (PDB ID: 1o04) reveals binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.